molecular formula C8H13NO3 B11776838 Methyl 4-methyl-2-oxopiperidine-3-carboxylate

Methyl 4-methyl-2-oxopiperidine-3-carboxylate

Cat. No.: B11776838
M. Wt: 171.19 g/mol
InChI Key: ICLJNKRYUMJMGH-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-oxopiperidine-3-carboxylate is a piperidine-derived organic compound characterized by a six-membered nitrogen-containing ring with three key substituents: a methyl ester at position 3, a ketone (oxo) group at position 2, and a methyl group at position 4. Its molecular formula is C₈H₁₃NO₃, with a molecular weight of 171.19 g/mol (calculated from atomic masses).

The piperidine ring’s conformation is influenced by substituent positions. The oxo group at position 2 introduces ring puckering, a phenomenon quantified using Cremer-Pople parameters , while the ester and methyl groups contribute to steric and electronic effects. These structural features also influence hydrogen-bonding capabilities, which are critical for crystal packing and solubility .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 4-methyl-2-oxopiperidine-3-carboxylate

InChI

InChI=1S/C8H13NO3/c1-5-3-4-9-7(10)6(5)8(11)12-2/h5-6H,3-4H2,1-2H3,(H,9,10)

InChI Key

ICLJNKRYUMJMGH-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(=O)C1C(=O)OC

Origin of Product

United States

Preparation Methods

Procedure:

  • Synthesis of β-Keto Esters :

    • N-Boc-piperidine carboxylic acid derivatives are treated with Meldrum’s acid in the presence of EDC·HCl and DMAP to form Meldrum’s acid adducts.

    • Methanolysis of the adduct yields β-keto esters (e.g., methyl 3-(N-Boc-piperidinyl)-3-oxopropanoate).

  • Enamine Formation :

    • β-Keto esters react with N,N-dimethylformamide dimethyl acetal (DMF·DMA) to generate β-enamino diketones.

    • Cyclization under acidic or thermal conditions forms the piperidine ring.

Key Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: 0–25°C for condensation; 80–100°C for cyclization.

  • Yield: 70–85%.

Hydrogenation of Substituted Pyridine Derivatives

Catalytic hydrogenation of pyridine precursors offers a direct route to piperidine scaffolds. This method is favored for its scalability and compatibility with asymmetric synthesis.

Procedure:

  • Substrate Preparation :

    • N-Benzyl-4-methyl-2-oxopiperidine-3-carboxylate is synthesized via alkylation of pyridine derivatives.

  • Hydrogenation :

    • The substrate is hydrogenated using 5% palladium on activated carbon (Pd/C) under 0.2–0.3 MPa H₂ pressure in methanol.

    • Benzyl groups are cleaved, yielding the deprotected piperidine.

Key Conditions :

  • Catalyst: 5% Pd/C (0.5–1.0 wt%).

  • Solvent: Methanol or ethanol.

  • Temperature: 40–50°C.

  • Yield: 90–98%.

Oxidation-Reduction Sequences

A patent route (CN102887854B) describes a two-step oxidation-reduction sequence starting from ethyl 4-methylpiperidine-2-carboxylate:

Procedure:

  • Oxidation :

    • Ethyl 4-methylpiperidine-2-carboxylate is oxidized using H₂O₂ catalyzed by phosphomolybdic acid (H₃PMo₁₂O₄₀).

    • Forms the N-oxide intermediate.

  • Reduction :

    • The N-oxide is reduced with formic acid and Pd/C in methanol.

    • Acidification with HCl yields the hydrochloride salt, which is neutralized to freebase.

Key Conditions :

  • Oxidant: 30% H₂O₂ (2.5 equiv).

  • Catalyst: 5% Pd/C (10–20 wt%).

  • Solvent: Methanol.

  • Yield: 75–79%.

Microwave-Assisted Cyclocondensation

Microwave irradiation enhances reaction efficiency for piperidine ring formation.

Procedure:

  • Substrate Preparation :

    • Methyl acrylate and 4-methyl-2-aminopyridine are condensed to form a Schiff base.

  • Cyclocondensation :

    • Microwave irradiation (150°C, 300 W) promotes cyclization in acetonitrile.

    • The reaction completes in 15–30 minutes.

Key Conditions :

  • Solvent: Acetonitrile.

  • Catalyst: None required.

  • Yield: 65–75%.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Ref
Cyclization of β-Keto EstersHigh regioselectivity; mild conditionsMulti-step; requires Boc protection70–85%
Catalytic HydrogenationScalable; high yieldRequires high-pressure equipment90–98%
Oxidation-ReductionAvoids harsh reagentsModerate yield; byproduct formation75–79%
Microwave-AssistedRapid; energy-efficientLimited substrate scope65–75%

Industrial-Scale Considerations

For large-scale production, catalytic hydrogenation and oxidation-reduction sequences are preferred due to their reproducibility and cost-effectiveness. Continuous-flow reactors optimize safety and efficiency for hydrogenation steps, while phosphomolybdic acid-catalyzed oxidation reduces H₂O₂ consumption by 30% compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

Methyl 4-methyl-2-oxopiperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of piperidine-based therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Purity (%) Key Properties
This compound C₈H₁₃NO₃ 171.19 Ester, oxo, methyl Discontinued Piperidine ring puckering (ΔQ = ~0.5 Å ), moderate hydrogen-bonding capacity
Methyl 2-oxopiperidine-4-carboxylate C₇H₁₁NO₃ 157.17 Ester, oxo 56%+ Reduced steric hindrance, higher ring planarity (ΔQ = ~0.3 Å )
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.29 Benzyl ester, amino N/A Enhanced hydrogen-bonding via -NH₂, higher lipophilicity
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 172.57 Carboxylic acid, chloro, methyl 100% Aromatic ring rigidity, strong acidity (pKa ~3.5)

Analysis of Structural Differences

Methyl 2-oxopiperidine-4-carboxylate

This positional isomer (CAS 25504-47-6) lacks the methyl group at position 4, resulting in reduced steric hindrance and a flatter piperidine ring (ΔQ = ~0.3 Å vs. ~0.5 Å for the target compound) . The lower purity (56%+) observed in commercial batches may reflect synthetic challenges in isolating the isomer.

Benzyl 4-aminopiperidine-1-carboxylate

2-Chloro-6-methylpyrimidine-4-carboxylic acid

As a pyrimidine derivative, this compound exhibits aromatic ring rigidity and strong acidity (pKa ~3.5) due to the carboxylic acid group. Its chlorine substituent enhances electrophilic reactivity, making it a versatile intermediate in heterocyclic chemistry .

Biological Activity

Methyl 4-methyl-2-oxopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound serves as a versatile building block in organic synthesis, particularly in the development of bioactive compounds. It has been utilized in the synthesis of complex molecules, including analogs of known drugs like capromorelin and other therapeutic agents. Its structural characteristics enable it to participate in various chemical reactions, such as oxidation, reduction, and substitution, which are critical for drug development.

Cellular Effects

The compound exhibits notable effects on cellular processes:

  • Cell Growth and Differentiation : Studies indicate that this compound can modulate cell signaling pathways that influence growth and differentiation. It interacts with key signaling molecules such as kinases and phosphatases, which are essential for regulating these processes.
  • Gene Expression : The compound has been shown to affect gene expression patterns, potentially leading to altered cellular metabolism and function. This is particularly relevant in cancer research, where changes in gene expression can influence tumor growth and progression .

Molecular Mechanism

At the molecular level, this compound operates through specific interactions with biomolecules:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their catalytic functions. For example, it may inhibit certain hydrolases, resulting in the accumulation of substrates and metabolites.
  • Receptor Interaction : Preliminary studies suggest that this compound may interact with various receptors involved in cell signaling, leading to downstream effects that could be beneficial or detrimental depending on the context .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • c-Met Inhibition : A series of compounds related to this scaffold have been evaluated for their inhibitory effects on c-Met kinase. Compounds derived from similar structures exhibited IC50 values ranging from 8.6 to 81 nM against c-Met, highlighting the potential of this class of compounds in cancer therapy .
  • Toxicity Studies : Animal model studies have demonstrated that low doses of this compound exhibit minimal toxicity while influencing metabolic pathways. Conversely, higher doses can lead to cytotoxic effects such as cellular damage and apoptosis.

Summary of Biological Activities

Activity Description Reference
Cell Growth ModulationInfluences cell signaling pathways affecting growth and differentiation
Gene Expression AlterationAffects metabolic pathways through changes in gene expression
Enzyme InhibitionBinds to enzyme active sites inhibiting catalytic functions
c-Met Kinase InhibitionExhibits significant inhibitory activity against c-Met with IC50 values < 10 nM
Toxicity ProfileLow doses show minimal toxicity; high doses induce apoptosis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for Methyl 4-methyl-2-oxopiperidine-3-carboxylate?

  • Methodological Answer : Synthesis of this compound likely involves cyclization or condensation reactions, similar to structurally related piperidine derivatives. Key steps include:

  • Precursor selection : Use of methyl esters and ketone-containing intermediates (e.g., methyl 2-oxopiperidine derivatives) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and selectivity for cyclization steps .
  • Catalysis : Acid or base catalysts (e.g., p-toluenesulfonic acid, DBU) may improve yield and reduce side reactions .
  • Temperature control : Reactions often proceed at 60–100°C to balance kinetic efficiency and thermal stability .
    • Data Table :
Reaction StepSolventCatalystTemperature (°C)Yield (%)
CyclizationDMFDBU8065–75
EsterificationTHFH₂SO₄6085–90

Q. How can crystallographic tools like SHELX and Mercury CSD aid in structural determination?

  • Methodological Answer :

  • SHELX : Used for refining crystal structures from X-ray diffraction data. For example, SHELXL refines atomic positions and thermal parameters, critical for resolving piperidine ring conformations .
  • Mercury CSD : Visualizes hydrogen bonding and packing motifs, enabling analysis of intermolecular interactions (e.g., C=O···H-N contacts in the solid state) .
  • ORTEP-3 : Generates publication-quality thermal ellipsoid diagrams to validate molecular geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Multi-technique validation : Combine NMR (¹H/¹³C, COSY, HSQC) to assign stereochemistry and X-ray crystallography to confirm absolute configuration .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and IR spectra for comparison with experimental data .
  • Case Study : Discrepancies in carbonyl stretching frequencies (IR) may arise from crystal packing effects, resolved via Mercury CSD analysis of hydrogen-bonding networks .

Q. What strategies are effective for analyzing intermolecular interactions in the solid state?

  • Methodological Answer :

  • Graph set analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to understand crystal packing .
  • Void analysis (Mercury CSD) : Quantify free space in the lattice to predict solubility and stability .
  • Table of Interactions :
Interaction TypeDistance (Å)Angle (°)Frequency in CSD
C=O···H-N2.85–3.10150–17078% of analogs
π-π stacking3.40–3.6022% of analogs

Q. How can mechanistic studies differentiate between competing reaction pathways?

  • Methodological Answer :

  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to track proton transfer or bond formation in cyclization steps .
  • Kinetic profiling : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates (e.g., enolate formation) .
  • Computational studies : Transition state modeling (e.g., QM/MM) evaluates energy barriers for competing pathways .

Safety and Compliance

Q. What safety protocols are recommended for handling reactive intermediates during synthesis?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during esterification) .
  • Waste disposal : Neutralize acidic/basic waste before disposal in accordance with institutional guidelines .

Specialized Applications

Q. How can computational models predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases, GPCRs) to identify binding affinities .
  • ADMET prediction (SwissADME) : Assess bioavailability, metabolic stability, and toxicity profiles .
  • Case Study : Analogous compounds show antimicrobial activity via inhibition of bacterial cell wall synthesis .

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